Cas no 1152561-88-0 (2,3-dihydro-1,4-benzodioxine-6-carboximidamide)

2,3-dihydro-1,4-benzodioxine-6-carboximidamide 化学的及び物理的性質
名前と識別子
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- 2,3-DIHYDROBENZO[1,4]DIOXINE-6-CARBOXAMIDINE
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide
- 2,3-dihydro-1,4-benzodioxine-6-carboximidamide
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- インチ: 1S/C9H10N2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11)
- InChIKey: NVOXLGQHAVHXIF-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(C(N)=N)C=C2OCC1
2,3-dihydro-1,4-benzodioxine-6-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341305-500mg |
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide |
1152561-88-0 | 98% | 500mg |
¥20433.00 | 2024-08-09 | |
Enamine | EN300-1840112-0.5g |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide |
1152561-88-0 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1840112-5.0g |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide |
1152561-88-0 | 5g |
$2858.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341305-50mg |
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide |
1152561-88-0 | 98% | 50mg |
¥17858.00 | 2024-08-09 | |
Enamine | EN300-1840112-0.05g |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide |
1152561-88-0 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1840112-10.0g |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide |
1152561-88-0 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1840112-1.0g |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide |
1152561-88-0 | 1g |
$986.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341305-1g |
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboximidamide |
1152561-88-0 | 98% | 1g |
¥21297.00 | 2024-08-09 | |
Enamine | EN300-1840112-0.25g |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide |
1152561-88-0 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1840112-0.1g |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide |
1152561-88-0 | 0.1g |
$490.0 | 2023-09-19 |
2,3-dihydro-1,4-benzodioxine-6-carboximidamide 関連文献
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2,3-dihydro-1,4-benzodioxine-6-carboximidamideに関する追加情報
2,3-Dihydro-1,4-benzodioxine-6-carboximidamide (CAS 1152561-88-0): A Comprehensive Overview
2,3-Dihydro-1,4-benzodioxine-6-carboximidamide (CAS 1152561-88-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This benzodioxine derivative features a unique molecular structure combining a dihydrobenzodioxine core with a carboximidamide functional group, making it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug development and its role in medicinal chemistry.
The compound's molecular formula is C9H10N2O2, with a molecular weight of 178.19 g/mol. Its benzodioxine structure contributes to its stability and bioavailability, while the carboximidamide group offers versatile reactivity for further chemical modifications. These characteristics make 2,3-dihydro-1,4-benzodioxine-6-carboximidamide particularly useful in designing novel therapeutic agents targeting various biological pathways.
Recent studies have explored the potential of 2,3-dihydro-1,4-benzodioxine-6-carboximidamide derivatives in addressing current medical challenges. The compound's scaffold has shown promise in developing treatments for neurological disorders, with researchers investigating its interactions with neurotransmitter systems. Additionally, its structural features make it a candidate for developing new anti-inflammatory compounds, aligning with the growing demand for safer and more effective anti-inflammatory drugs.
The synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboximidamide typically involves multi-step organic reactions starting from commercially available precursors. Modern synthetic approaches emphasize green chemistry principles, reducing waste and improving yields. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound and ensuring its purity for research applications.
From a commercial perspective, 2,3-dihydro-1,4-benzodioxine-6-carboximidamide serves as an important pharmaceutical intermediate. The global market for such specialized intermediates continues to grow, driven by increasing R&D investments in drug discovery. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications, with purity levels exceeding 98%.
Quality control is paramount when working with 2,3-dihydro-1,4-benzodioxine-6-carboximidamide. Reputable manufacturers provide comprehensive analytical data, including chromatograms and spectroscopic evidence, to verify compound identity and purity. Proper storage conditions (typically at room temperature in a dry environment) are essential to maintain the compound's stability over time.
Researchers frequently search for information about benzodioxine derivatives solubility, 2,3-dihydro-1,4-benzodioxine-6-carboximidamide synthesis, and pharmaceutical applications of carboximidamides. These search trends reflect the scientific community's interest in understanding this compound's properties and potential uses. The compound's unique structure also makes it a subject of computational chemistry studies, where researchers model its interactions with biological targets.
Safety considerations for handling 2,3-dihydro-1,4-benzodioxine-6-carboximidamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses should be used when handling this material. Material Safety Data Sheets (MSDS) provide detailed handling instructions for specific batches.
The future outlook for 2,3-dihydro-1,4-benzodioxine-6-carboximidamide appears promising as research continues to uncover new applications. Its structural versatility makes it valuable for developing targeted therapies, particularly in areas like neurodegenerative diseases and chronic inflammation. As synthetic methodologies advance, we can expect more efficient production routes for this important chemical intermediate.
For researchers seeking alternatives or related compounds, several benzodioxine analogs and carboximidamide derivatives are available with varying substitution patterns. These structural variations can lead to different biological activities and physical properties, expanding the potential applications of this chemical class in pharmaceutical development and materials science.
In conclusion, 2,3-dihydro-1,4-benzodioxine-6-carboximidamide (CAS 1152561-88-0) represents an important compound in modern chemical research. Its unique combination of a benzodioxine core and carboximidamide functionality offers numerous possibilities for drug discovery and material science applications. As research progresses, we anticipate seeing more innovative uses for this versatile molecule in addressing current scientific and medical challenges.
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